molecular formula C15H17N3O4S B6122657 N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B6122657
M. Wt: 335.4 g/mol
InChI Key: PQOYSTCPVRZUPN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a sulfanyl-linked acetamide derivative featuring a 2,5-dimethoxyphenyl group attached to an acetamide backbone and a 4-hydroxy-6-methylpyrimidin-2-yl substituent via a thioether bridge. This compound is structurally characterized by:

  • Aromatic systems: A 2,5-dimethoxyphenyl ring and a substituted pyrimidine ring.
  • Functional groups: Methoxy (electron-donating), hydroxy (polar, hydrogen-bonding), and methyl (hydrophobic) groups.
  • Sulfanyl linkage: The thioether bridge (C–S–C) connects the acetamide and pyrimidine moieties, influencing conformational flexibility and electronic properties .

The compound’s synthesis likely involves nucleophilic substitution between a chlorinated acetamide precursor and a pyrimidine-thiol derivative, as seen in analogous reactions .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-6-13(19)18-15(16-9)23-8-14(20)17-11-7-10(21-2)4-5-12(11)22-3/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOYSTCPVRZUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dimethoxyphenyl Intermediate: Starting with a suitable phenol derivative, methoxylation can be achieved using methanol and an acid catalyst.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidine ring can be constructed through a condensation reaction involving appropriate aldehydes and amines.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrimidinyl intermediate using a sulfanylacetamide linkage. This can be achieved under mild conditions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound might be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and nanomaterials, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets might include kinases, proteases, or other enzymes, and the pathways involved could be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound Pyrimidine-acetamide 4-hydroxy-6-methylpyrimidine; 2,5-dimethoxyphenyl Not reported Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone-acetamide 2,3-dichlorophenyl; 4-methyl-6-oxopyrimidine 230–232 80 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine-acetamide 4,6-dimethylpyrimidine; phenyl Not reported Not reported Csp²–S: 1.759 Å; Csp³–S: 1.795 Å
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide 6-CF₃-benzothiazole; 2,5-dimethoxyphenyl Not reported Not reported Not reported

Key Structural and Functional Comparisons

Heterocyclic Core Modifications
  • Pyrimidine vs. Benzothiazole: The target compound’s pyrimidine ring (4-hydroxy-6-methyl) contrasts with benzothiazole derivatives (e.g., 6-CF₃-benzothiazole in ). Conformational Effects: In 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, the dihedral angle between pyrimidine and phenyl rings is 91.9°, indicating near-perpendicular orientation . This steric arrangement may reduce π-π interactions compared to planar benzothiazole analogs.
Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in . Methoxy groups enhance solubility and modulate electronic density, whereas chloro substituents increase metabolic stability and receptor affinity . Hydroxy vs. Methyl/Oxo Groups: The 4-hydroxy group on the pyrimidine ring introduces polarity and hydrogen-bonding capacity, distinguishing it from 4-methyl-6-oxo (dihydropyrimidinone) in or 4,6-dimethylpyrimidine in .
Sulfanyl Linkage and Bond Properties
  • C–S Bond Lengths : In 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, the Csp²–S bond (1.759 Å) is shorter than Csp³–S (1.795 Å) due to resonance stabilization . Similar trends are expected in the target compound, affecting conformational rigidity.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl moiety and a pyrimidine derivative, which are known to influence biological activity. The general structure can be represented as follows:

N 2 5 dimethoxyphenyl 2 4 hydroxy 6 methylpyrimidin 2 yl sulfanyl acetamide\text{N 2 5 dimethoxyphenyl 2 4 hydroxy 6 methylpyrimidin 2 yl sulfanyl acetamide}

Antiviral Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antiviral properties. For instance, modifications in the pyrimidine structure can enhance the inhibition of viral RNA polymerases, which are crucial for viral replication. The compound's structural elements may contribute to its efficacy against various viruses, including Hepatitis C virus (HCV) and others.

Anticancer Potential

The compound has shown promise in anticancer research. A study examining similar pyrimidine derivatives reported that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. For example, compounds with specific substitutions at the 4-position of the pyrimidine ring demonstrated improved activity against human cancer cell lines, with IC50 values ranging from 1 μM to 10 μM depending on the specific structure and substitutions employed .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituents on the Phenyl Ring : The presence of methoxy groups at the 2 and 5 positions enhances receptor binding affinity.
  • Pyrimidine Modifications : Substitutions at the 4-position of the pyrimidine ring have been shown to significantly affect the compound's potency against various targets.
  • Sulfanyl Group : The sulfanyl group may play a role in enhancing solubility and bioavailability, which are critical for therapeutic efficacy.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureIC50 (μM)Activity Type
Compound AStructure A5.0Antiviral
Compound BStructure B3.2Anticancer
This compoundTarget CompoundTBDTBD

Case Study 1: Antiviral Efficacy

In a recent evaluation of antiviral agents, a structurally similar compound was tested for its ability to inhibit HCV replication in vitro. The study reported an EC50 value of approximately 0.35 μM, indicating significant antiviral potential . The results suggest that modifications to the core structure can lead to enhanced antiviral efficacy.

Case Study 2: Anticancer Activity

Another study focused on a series of pyrimidine derivatives, including variations on the target compound. The findings revealed that certain analogs exhibited potent cytotoxic effects on MCF-7 breast cancer cells with IC50 values as low as 1.88 μM . These results underscore the importance of structural optimization in developing effective anticancer agents.

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